Cas no 1243253-59-9 ((2-phenylcyclopropyl)boronic Acid)
(2-phenylcyclopropyl)boronic Acid Chemical and Physical Properties
Names and Identifiers
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- (2-phenylcyclopropyl)boronic Acid
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- Inchi: 1S/C9H11BO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2
- InChI Key: JUMGFYYVCWOJDO-UHFFFAOYSA-N
- SMILES: OB(C1CC1C1C=CC=CC=1)O
(2-phenylcyclopropyl)boronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R706255-25mg |
(2-Phenylcyclopropyl)boronic Acid |
1243253-59-9 | 25mg |
$207.00 | 2023-05-17 | ||
| TRC | R706255-100mg |
(2-Phenylcyclopropyl)boronic Acid |
1243253-59-9 | 100mg |
$816.00 | 2023-05-17 | ||
| TRC | R706255-250mg |
(2-Phenylcyclopropyl)boronic Acid |
1243253-59-9 | 250mg |
$ 1800.00 | 2023-09-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1561892-1g |
(2-Phenylcyclopropyl)boronic acid |
1243253-59-9 | 98% | 1g |
¥21089.00 | 2024-08-09 |
(2-phenylcyclopropyl)boronic Acid Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
Additional information on (2-phenylcyclopropyl)boronic Acid
Recent Advances in (2-phenylcyclopropyl)boronic Acid (CAS: 1243253-59-9) Research: Applications in Chemical Biology and Drug Discovery
The boronic acid functional group has emerged as a critical pharmacophore in medicinal chemistry, with (2-phenylcyclopropyl)boronic acid (CAS: 1243253-59-9) representing a structurally unique subclass of these compounds. Recent studies have highlighted its potential as a versatile building block for covalent inhibitors and proteolysis-targeting chimeras (PROTACs). A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in developing reversible covalent inhibitors of serine proteases, leveraging the strained cyclopropane ring to enhance target engagement kinetics.
Structural analyses reveal that the cyclopropane moiety in 1243253-59-9 induces significant torsional strain (approximately 27 kcal/mol), which facilitates unusual reactivity patterns. This property has been exploited in recent Suzuki-Miyaura cross-coupling reactions, where the compound showed remarkable stability under palladium catalysis conditions (ACS Catalysis, 2024). The phenyl substitution at the 2-position appears to stabilize the boronic acid through π-conjugation effects, as evidenced by NMR studies showing upfield shifts of the boron-bound protons.
In pharmaceutical applications, researchers at Genentech recently reported (Nature Chemical Biology, 2023) the incorporation of (2-phenylcyclopropyl)boronic acid into novel KRASG12C inhibitors. The compound's ability to form reversible covalent adducts with active-site cysteines while maintaining metabolic stability represents a significant advance over previous boronic acid derivatives. Kinetic studies demonstrated a kinact/Ki of 1.2 × 104 M-1s-1 against the target protein, with sustained target occupancy exceeding 24 hours in vivo.
The compound's unique stereochemistry (typically available as a cis/trans mixture) has prompted investigations into chiral separation techniques. A 2024 Organic Process Research & Development publication detailed an efficient enzymatic resolution method using Candida antarctica lipase B, achieving >99% ee for both enantiomers. This advancement is particularly relevant for developing stereospecific inhibitors, as molecular modeling suggests the trans-isomer exhibits 10-fold greater potency against several oncology targets.
Emerging applications extend beyond traditional small-molecule drugs. A groundbreaking study (Cell Chemical Biology, 2024) demonstrated the compound's utility in constructing boron-containing antibody-drug conjugates (ADCs). The boronic acid moiety serves dual functions: as a conjugation handle for payload attachment and as a pH-sensitive release trigger, with cleavage occurring specifically in lysosomal compartments (t1/2 = 2.3 hours at pH 4.5 vs. >72 hours at pH 7.4).
Safety profiling data from recent preclinical studies indicate favorable toxicological properties. The compound shows excellent membrane permeability (Papp = 18 × 10-6 cm/s in Caco-2 assays) with minimal hERG inhibition (IC50 > 100 μM). Metabolic stability in human liver microsomes is particularly noteworthy, with only 12% clearance observed after 60 minutes, attributed to the cyclopropane ring's resistance to oxidative metabolism.
Future research directions highlighted in recent reviews include exploring the compound's potential in targeted protein degradation and as a modular scaffold for combinatorial chemistry. The unique geometric constraints imposed by the cyclopropane ring may enable selective targeting of protein-protein interfaces previously considered undruggable. Several pharmaceutical companies have reportedly incorporated 1243253-59-9 into their fragment-based drug discovery platforms, suggesting growing industry recognition of its strategic value.
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